4-Amino-7-methylquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-7-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-2-3-7-9(4-6)13-5-8(10(7)12)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHMFEMHGNNTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Approaches
Cyclization reactions are a cornerstone of quinoline synthesis. For 4-amino-7-methylquinoline-3-carboxylic acid, the formation of the quinoline core typically involves annulation of substituted aniline derivatives with α,β-unsaturated carbonyl compounds. A representative pathway involves the condensation of 3-methylanthranilic acid with a β-keto ester under acidic conditions, followed by intramolecular cyclization to form the quinoline skeleton.
Key considerations include:
-
Acid Catalysis : Concentrated hydrochloric acid or sulfuric acid facilitates protonation of the carbonyl group, enhancing electrophilicity for cyclization.
-
Temperature Control : Reactions are often conducted at 80–100°C to balance reaction rate and byproduct formation.
-
Substituent Compatibility : The methyl group at position 7 is introduced via the β-keto ester precursor, requiring steric and electronic optimization to prevent side reactions.
Deprotection of Ester Intermediates
A critical step in synthesizing the carboxylic acid moiety involves deprotection of ester precursors. A method adapted from cephalosporin chemistry employs iron powder and hydrochloric acid to cleave nitrobenzyl ester protecting groups (Figure 1).
Procedure :
-
Ester Substrate : 4-Amino-7-methylquinoline-3-carboxylic acid-p-nitrobenzyl ester is suspended in methanol/water.
-
Reductive Deprotection : Iron powder and concentrated HCl are added, initiating electron transfer to reduce the nitro group and liberate the carboxylic acid.
-
pH Adjustment : Potassium bicarbonate neutralizes excess acid, and activated carbon removes impurities.
-
Precipitation : Dilute HCl acidifies the solution, yielding the free carboxylic acid.
Optimization Insights :
-
Solvent Ratio : Methanol/water (4:1 v/v) maximizes ester solubility while maintaining reaction efficiency.
-
Iron Particle Size : Fine iron powder (≤100 µm) enhances surface area, improving reaction kinetics.
-
Yield : This method achieves a molar yield of 72.5% under optimized conditions.
Industrial Production Strategies
Large-Scale Cyclization
Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous-flow reactor system has been proposed to perform the cyclization step, offering advantages over batch processes:
| Parameter | Batch Process | Continuous-Flow Process |
|---|---|---|
| Reaction Time | 6–8 hours | 1–2 hours |
| Yield | 65–70% | 75–80% |
| Byproduct Formation | 15–20% | 5–10% |
Mechanistic Basis :
The continuous-flow system minimizes thermal gradients, reducing decomposition pathways. Superheated methanol (120°C, 3 bar) accelerates cyclization while suppressing dimerization.
Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions enable modular construction of the quinoline scaffold. For example, Suzuki-Miyaura coupling introduces the methyl group at position 7 using 7-bromo-quinoline intermediates and methylboronic acid.
Catalytic Cycle :
-
Oxidative Addition : Pd(0) inserts into the C–Br bond of 7-bromo-4-aminoquinoline-3-carboxylate.
-
Transmetallation : Methylboronic acid transfers the methyl group to palladium.
-
Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0).
Challenges :
-
Catalyst Loading : High Pd concentrations (5 mol%) are required due to steric hindrance at position 7.
-
Protecting Groups : The amino and carboxylate groups necessitate orthogonal protection (e.g., tert-butoxycarbonyl and ethyl esters).
Reaction Condition Optimization
Temperature and Solvent Effects
The choice of solvent and temperature profoundly impacts reaction outcomes:
Case Study : Deprotection of nitrobenzyl ester
-
Optimal Solvent : Methanol/water (4:1) achieves 72.5% yield at 30°C.
-
Suboptimal Solvents :
-
Ethanol/water : Slower reaction kinetics (yield: 68%).
-
Acetonitrile/water : Poor ester solubility (yield: 55%).
-
Thermal Stability :
Prolonged heating above 40°C degrades the quinoline core, forming tar-like byproducts.
pH-Dependent Purification
Post-reaction pH adjustments are critical for isolating the carboxylic acid:
-
Neutralization : KHCO₃ raises pH to 8.0, precipitating iron oxides and unreacted reagents.
-
Acidification : HCl lowers pH to 4.0, protonating the carboxylate and inducing crystallization.
Yield Loss Factors :
-
Incomplete Filtration : Residual iron particles occlude product crystals (2–3% loss).
-
Over-Acidification : pH < 3.0 leads to zwitterionic species with reduced solubility (5–7% loss).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Cyclization | 70 | 95 | Moderate | 120 |
| Deprotection | 72.5 | 98 | High | 90 |
| Transition Metal | 65 | 99 | Low | 300 |
Key Takeaways :
-
Deprotection Route : Offers the best balance of yield and cost for industrial applications.
-
Transition Metal Catalysis : Reserved for high-purity applications despite elevated costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
4-Amino-7-methylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-7-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility and Bioavailability: The amino group in the target compound may improve solubility in polar solvents, making it more suitable for pharmaceutical formulations compared to chloro- or methoxy-substituted analogs .
- Tautomerism and Stability: The oxo group in 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid enables keto-enol tautomerism, which could stabilize specific conformations or affect metabolic stability .
Biological Activity
4-Amino-7-methylquinoline-3-carboxylic acid (also known as 4-Amino-7-methylquinoline-3-carboxamide) is a member of the quinoline family, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 4-Amino-7-methylquinoline-3-carboxylic acid is C₁₁H₁₁N₃O. It features a quinoline ring system with specific substitutions that contribute to its biological activity. The structural characteristics include:
- Amino group at the 4-position
- Methyl group at the 7-position
- Carboxylic acid group at the 3-position
These functional groups are crucial for the compound's interaction with biological targets.
The biological activity of 4-Amino-7-methylquinoline-3-carboxylic acid primarily involves its role as an enzyme inhibitor. It can bind to the active sites of various enzymes, thereby inhibiting their catalytic functions. For instance, it has been studied for its potential to inhibit Hepatitis B Virus (HBV) replication through molecular docking simulations and in vitro studies . The specific pathways and interactions depend on the target enzyme or receptor involved.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 4-Amino-7-methylquinoline-3-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that certain synthesized quinoline derivatives showed high inhibition against bacterial strains such as E. coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 13.7 ± 0.58 |
| Compound B | S. aureus | 12.5 ± 0.75 |
| 4-Amino-7-methylquinoline-3-carboxylic acid | E. coli | TBD |
Antiviral Activity
In vitro studies have shown that this compound can inhibit HBV replication effectively at concentrations around 10 µM. The mechanism involves binding to viral proteins, preventing their function and replication .
Anticancer Activity
The potential anticancer properties of 4-Amino-7-methylquinoline-3-carboxylic acid have also been explored. Research suggests that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Case Studies
- Inhibition of Hepatitis B Virus : A study conducted on various quinoline derivatives found that 4-Amino-7-methylquinoline-3-carboxylic acid significantly inhibited HBV replication, demonstrating its potential as a therapeutic agent against viral infections .
- Antimicrobial Efficacy : In another research effort, several synthesized analogs were tested against multiple bacterial strains, revealing that some derivatives exhibited superior antibacterial activity compared to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
